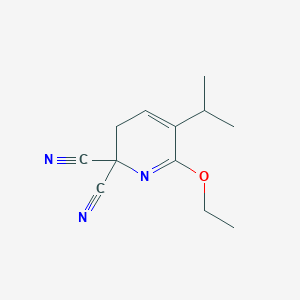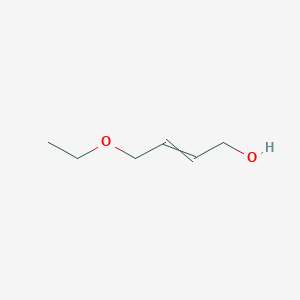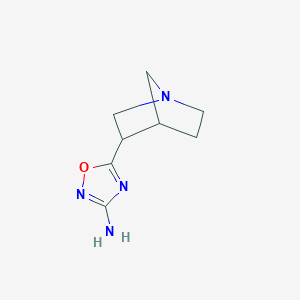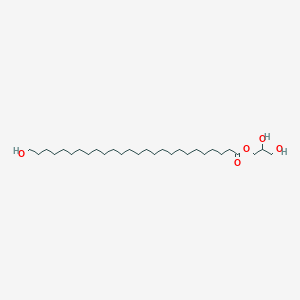
3-Bromo-3-(4-nitrophenyl)-3H-diazirine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-3-(4-nitrophenyl)-3H-diazirine, also known as BNPD or diazirine, is a diazirine-based photoaffinity labeling reagent. It is a small molecule that can be used to covalently attach to and crosslink with biomolecules such as proteins, nucleic acids, and lipids. The covalent attachment of BNPD to biomolecules can help to identify and characterize their interactions, functions, and structures.
作用机制
The mechanism of action of 3-Bromo-3-(4-nitrophenyl)-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. The carbene intermediate can then react with nearby biomolecules, forming covalent bonds with them. The covalent attachment of this compound to biomolecules can cause changes in their structures and functions, allowing the identification and characterization of their interactions.
Biochemical and Physiological Effects:
The covalent attachment of this compound to biomolecules can cause changes in their structures and functions, leading to various biochemical and physiological effects. For example, the labeling of specific amino acid residues in proteins can affect their enzymatic activity, binding affinity, and conformational changes. The labeling of nucleic acids and lipids can affect their stability, interactions, and localization.
实验室实验的优点和局限性
The advantages of using 3-Bromo-3-(4-nitrophenyl)-3H-diazirine in lab experiments include its high specificity, versatility, and ease of use. This compound can be used to label a wide range of biomolecules, allowing the identification and characterization of their interactions and functions. The limitations of using this compound in lab experiments include its potential toxicity, low yield of synthesis, and limited availability. This compound can also cause nonspecific labeling and crosslinking, leading to false-positive results.
未来方向
There are several future directions for the use of 3-Bromo-3-(4-nitrophenyl)-3H-diazirine in scientific research. One direction is to develop new methods for the synthesis of this compound with higher yield and purity. Another direction is to optimize the labeling conditions for different types of biomolecules, such as proteins, nucleic acids, and lipids. A third direction is to combine this compound with other labeling and imaging techniques, such as fluorescence microscopy and electron microscopy, to obtain more detailed information about the structure and function of biomolecules. A fourth direction is to apply this compound to study the interactions and functions of biomolecules in complex biological systems, such as cells and tissues.
合成方法
3-Bromo-3-(4-nitrophenyl)-3H-diazirine can be synthesized from 4-nitrophenylacetic acid and bromoacetyl bromide via a multistep reaction process. The synthesis process involves the formation of an intermediate compound, 3-(4-nitrophenyl)-3-bromoacrylic acid, which is then converted to this compound by reacting with triethylamine and triphenylphosphine under reflux conditions. The yield of the synthesis process is typically around 40-50%.
科学研究应用
3-Bromo-3-(4-nitrophenyl)-3H-diazirine has been widely used in scientific research to study the interactions and functions of biomolecules. It can be used to label specific amino acid residues in proteins, such as lysine, histidine, and cysteine, by forming covalent bonds with them upon exposure to UV light. The labeled proteins can then be identified and characterized by various methods, such as mass spectrometry, gel electrophoresis, and Western blotting. This compound can also be used to label nucleic acids and lipids, allowing the identification and characterization of their interactions with other biomolecules.
属性
IUPAC Name |
3-bromo-3-(4-nitrophenyl)diazirine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-7(9-10-7)5-1-3-6(4-2-5)11(12)13/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRKMGKMERZZSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471792 |
Source


|
| Record name | 3-Bromo-3-(4-nitrophenyl)-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115127-49-6 |
Source


|
| Record name | 3-Bromo-3-(4-nitrophenyl)-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55010.png)


![[(1R)-1-(2R)-Oxiranyl-2-(phenylthio)ethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B55018.png)


